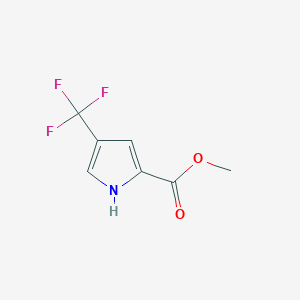

Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The trifluoromethyl group attached to the pyrrole ring significantly influences the compound’s chemical properties, making it an important molecule in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-trifluoromethyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring with a methyl ester and a trifluoromethyl substituent. This structure imparts distinct reactivity and lipophilicity, making it suitable for various applications.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its unique trifluoromethyl group allows for the formation of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. It serves as a precursor for various derivatives that can exhibit enhanced biological activities or improved properties in materials science .

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial efficacy against various pathogens. For instance, studies have shown moderate antifungal activity against phytopathogenic fungi compared to standard treatments.

- Anticancer Activity : The compound is being explored as a lead candidate in drug discovery programs targeting cancer. Its ability to inhibit specific enzymes involved in tumor growth presents promising avenues for therapeutic development.

Industrial Applications

In industry, this compound is employed in the development of advanced materials , including polymers and coatings that require unique chemical properties. Its stability and reactivity make it suitable for applications in coatings that demand high performance under various conditions.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. The results indicated that specific substitutions on the pyrrole ring significantly enhanced antifungal activity against phytopathogenic fungi compared to standard treatments like boscalid.

| Compound | Activity Against Fungi | Reference |

|---|---|---|

| This compound | Moderate | |

| Boscalid | Standard Efficacy | |

| Novel Derivative A | High |

Case Study 2: Anticancer Research

In a drug discovery program focusing on cancer treatment, this compound was identified as a potential lead compound due to its inhibitory effects on key metabolic enzymes involved in cancer cell proliferation. Further studies are ongoing to optimize its structure for enhanced potency and selectivity against cancer cells.

Wirkmechanismus

The mechanism of action of methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-methyl-1H-pyrrole-2-carboxylate

- Methyl 4-chloro-1H-pyrrole-2-carboxylate

- Methyl 4-bromo-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule in various applications compared to its non-fluorinated analogs.

Biologische Aktivität

Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and lipophilicity. This structural feature contributes to its efficacy in various biological applications, including its role as an enzyme inhibitor and in drug synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit reverse transcriptase, particularly in the context of human immunodeficiency virus type 1 (HIV-1), as well as cellular DNA polymerases and protein kinases. This inhibition is crucial for therapeutic strategies against viral infections and certain cancers.

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against drug-resistant strains of bacteria . This suggests potential applications in treating infections caused by resistant pathogens.

Case Studies and Experimental Data

A number of studies have investigated the biological activity of this compound and its derivatives. Below are key findings from recent research:

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug development. Its derivatives have been synthesized for various therapeutic targets:

- Antiviral Agents : Due to its ability to inhibit reverse transcriptase, it serves as a lead compound for developing antiviral drugs.

- Anticancer Drugs : The inhibition of protein kinases positions this compound as a candidate for anticancer therapies, particularly in targeting specific cancer cell lines.

Eigenschaften

IUPAC Name |

methyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6(12)5-2-4(3-11-5)7(8,9)10/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNQQPVXYXKOSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.